molecular formula C19H19N3OS B2505362 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797341-57-1

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2505362
CAS No.: 1797341-57-1
M. Wt: 337.44
InChI Key: YQQXLICQXKFRPD-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring fused with a carboxamide group and a phenylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d]thiazole-2-carboxylic acid with 1-phenylpyrrolidine-2-methanol in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d]thiazole ring with a phenylpyrrolidine moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQXLICQXKFRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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